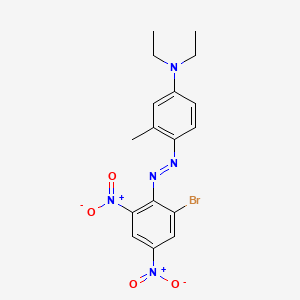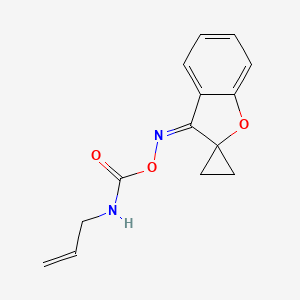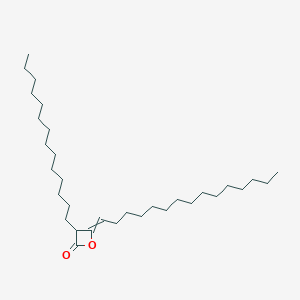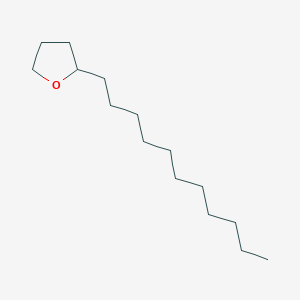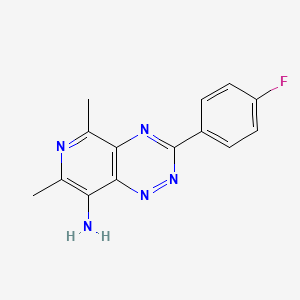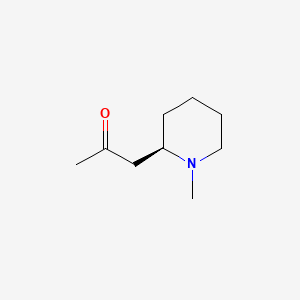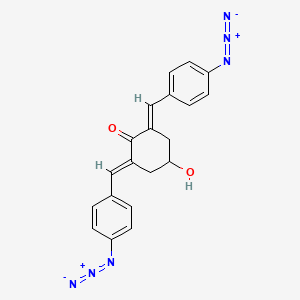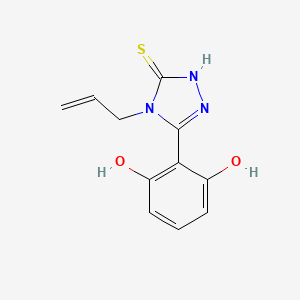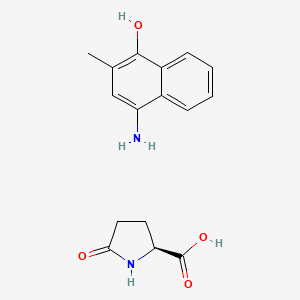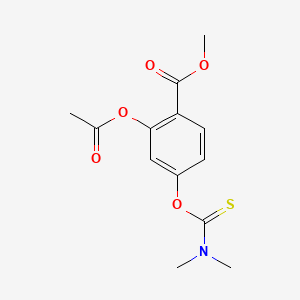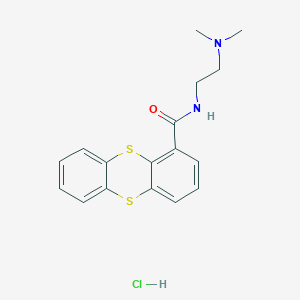![molecular formula C22H24N6S3 B12688161 5,5'(Thiodipropane-3,1-diyl)bis[2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione] CAS No. 30843-83-5](/img/structure/B12688161.png)
5,5'(Thiodipropane-3,1-diyl)bis[2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’(Thiodipropane-3,1-diyl)bis[2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione] is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes two triazole rings connected by a thiodipropane linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’(Thiodipropane-3,1-diyl)bis[2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione] typically involves the following steps:
Formation of the Triazole Rings: The triazole rings are formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide. This reaction is usually carried out in the presence of a base such as sodium hydroxide.
Introduction of the Thiodipropane Linker: The thiodipropane linker is introduced by reacting the triazole rings with 1,3-dibromopropane. This step requires a nucleophilic substitution reaction, where the bromine atoms are replaced by the triazole rings.
Final Assembly: The final compound is obtained by coupling the intermediate products through a series of condensation reactions. These reactions are typically carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of 5,5’(Thiodipropane-3,1-diyl)bis[2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione] involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thione group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole rings, converting them into dihydrotriazoles or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitro compounds.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydrotriazoles.
Substitution Products: Halogenated or nitro-substituted derivatives.
科学的研究の応用
5,5’(Thiodipropane-3,1-diyl)bis[2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione] has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antioxidant properties, making it useful in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5,5’(Thiodipropane-3,1-diyl)bis[2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione] involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
類似化合物との比較
Similar Compounds
5,5’-(Phenylazanediyl)bis(ethane-2,1-diyl)bis(4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione): Similar structure but with different linker and substituents.
2,2’-((((Phenylazanediyl)bis(ethane-2,1-diyl))bis(4-phenyl-4H-1,2,4-triazole-5,3-diyl))bis(sulfanediyl))diacetate: Contains additional functional groups and different linker.
Uniqueness
The uniqueness of 5,5’(Thiodipropane-3,1-diyl)bis[2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione] lies in its specific combination of triazole rings, thiodipropane linker, and phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
30843-83-5 |
|---|---|
分子式 |
C22H24N6S3 |
分子量 |
468.7 g/mol |
IUPAC名 |
4-phenyl-3-[3-[3-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propylsulfanyl]propyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C22H24N6S3/c29-21-25-23-19(27(21)17-9-3-1-4-10-17)13-7-15-31-16-8-14-20-24-26-22(30)28(20)18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2,(H,25,29)(H,26,30) |
InChIキー |
RFBFWVSTNUOTMX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CCCSCCCC3=NNC(=S)N3C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


